N-Boc-DL-3-Cyanophenylalanine: A Comprehensive Technical Guide
N-Boc-DL-3-Cyanophenylalanine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the core chemical properties of N-Boc-DL-3-Cyanophenylalanine, a key building block in peptide synthesis and drug discovery. This document synthesizes available data on its physicochemical characteristics, provides a representative experimental protocol for its synthesis, and outlines a logical workflow for its preparation.
Core Chemical and Physical Properties
N-Boc-DL-3-Cyanophenylalanine is a derivative of the amino acid phenylalanine, featuring a tert-butoxycarbonyl (Boc) protecting group on the amine and a nitrile group on the meta position of the phenyl ring. This substitution pattern imparts unique electronic properties and reactivity, making it a valuable component in the design of novel peptides and small molecule therapeutics.
Physicochemical Data
The following table summarizes the key quantitative data for N-Boc-DL-3-Cyanophenylalanine.
| Property | Value | Source |
| CAS Number | 191872-32-9 | [1][2] |
| Molecular Formula | C₁₅H₁₈N₂O₄ | [1][2] |
| Molecular Weight | 290.314 g/mol | [1] |
| Boiling Point | 485.4 ± 40.0 °C at 760 mmHg | [1] |
| Density | 1.2 ± 0.1 g/cm³ | [1] |
| Flash Point | 247.4 ± 27.3 °C | [1] |
| Melting Point | Not Available | [1] |
Solubility
Spectral Data Reference
Detailed spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for N-Boc-DL-3-Cyanophenylalanine is not publicly available. However, the spectral data for the closely related compound, N-Boc-L-phenylalanine, can serve as a useful reference for researchers.
| N-Boc-L-phenylalanine (Reference) | |
| ¹H NMR (CD₃OD) | δ: 1.36 (s, 9 H, t-butyl), 2.87 (dd, 1 H, J = 14.9, Hβ), 3.16 (dd, 1 H, J = 14.6, Hβ), 4.36 (dd, 1 H, J = 9.6, Hα), 7.26 (s, 5 H, phenyl)[5] |
| ¹³C NMR | Spectral data available, but specific shifts not detailed in search results.[6][7] |
| IR Spectrum | Available, but peak values not detailed in search results.[8] |
| Mass Spectrum | Available, but fragmentation pattern not detailed in search results.[9] |
Experimental Protocol: Synthesis of N-Boc-DL-3-Cyanophenylalanine
The following is a generalized experimental protocol for the synthesis of N-Boc-DL-3-Cyanophenylalanine based on standard Boc-protection procedures for amino acids.
Materials:
-
DL-3-Cyanophenylalanine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH) or Triethylamine (TEA)
-
Dioxane or Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Saturated citric acid solution or dilute Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Hexane
Procedure:
-
Dissolution: Dissolve DL-3-Cyanophenylalanine in an aqueous solution of sodium hydroxide or a mixture of an organic solvent (e.g., dioxane, THF) and water containing a base like triethylamine.
-
Addition of Boc Anhydride: Cool the solution in an ice bath and add di-tert-butyl dicarbonate (Boc₂O) portion-wise while stirring vigorously.
-
Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
If an organic solvent was used, remove it under reduced pressure.
-
Wash the aqueous solution with a non-polar solvent like ether to remove any unreacted Boc₂O and by-products.
-
Carefully acidify the aqueous layer to a pH of approximately 2-3 with a cold, dilute acid (e.g., citric acid or HCl). The product should precipitate out or form an oil.
-
-
Extraction: Extract the product from the aqueous phase with a suitable organic solvent, such as ethyl acetate.
-
Drying and Evaporation: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude N-Boc-DL-3-Cyanophenylalanine can be further purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.
Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of N-Boc-DL-3-Cyanophenylalanine.
Caption: Generalized workflow for the synthesis of N-Boc-DL-3-Cyanophenylalanine.
Applications in Research and Development
N-Boc-DL-3-Cyanophenylalanine is a valuable building block in several areas of chemical and pharmaceutical research:
-
Peptide Synthesis: The Boc protecting group allows for its use in solid-phase and solution-phase peptide synthesis to create peptides with unnatural amino acids.[10] The cyano group can serve as a unique infrared probe or be further chemically modified.
-
Drug Discovery: The incorporation of this amino acid can influence the conformation, stability, and binding affinity of peptide-based drugs.[11]
-
Bioconjugation: The cyano group can potentially be used in bioconjugation chemistry to link peptides to other molecules or surfaces.[10]
This technical guide provides a summary of the currently available information on N-Boc-DL-3-Cyanophenylalanine. Further experimental investigation is required to fully characterize its properties and expand its applications.
References
- 1. N-BOC-DL-3-CYANOPHENYLALANINE Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]
- 2. yangxulaobao.lookchem.com [yangxulaobao.lookchem.com]
- 3. N-Boc-L-phenylalanine, 99% | Fisher Scientific [fishersci.ca]
- 4. N-(tert-Butoxycarbonyl)-L-phenylalanine | 13734-34-4 [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. N-(tert-Butoxycarbonyl)-L-phenylalanine(13734-34-4) 13C NMR [m.chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. N-(tert-Butoxycarbonyl)-L-phenylalanine(13734-34-4) IR Spectrum [m.chemicalbook.com]
- 9. Boc-D-phenylalanine | C14H19NO4 | CID 637610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemimpex.com [chemimpex.com]
- 11. nbinno.com [nbinno.com]
